molecular formula C28H22N4S2 B11659525 N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-phenylbenzenecarboximidamide

N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N'-phenylbenzenecarboximidamide

Cat. No.: B11659525
M. Wt: 478.6 g/mol
InChI Key: UNZUAJSBRJQKLX-UHFFFAOYSA-N
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Description

N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide is a complex organic compound with a unique structure that includes a thiadiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide typically involves the reaction of benzylamine with phenyl isothiocyanate to form an intermediate, which is then cyclized with phenylhydrazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-4-benzyl-2-phenyl-3-thioxo-1,2,4-thiadiazolidin-5-ylidene]-N’-phenylbenzenecarboximidamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H22N4S2

Molecular Weight

478.6 g/mol

IUPAC Name

N-(4-benzyl-2-phenyl-3-sulfanylidene-1,2,4-thiadiazolidin-5-ylidene)-N'-phenylbenzenecarboximidamide

InChI

InChI=1S/C28H22N4S2/c33-28-31(21-22-13-5-1-6-14-22)27(34-32(28)25-19-11-4-12-20-25)30-26(23-15-7-2-8-16-23)29-24-17-9-3-10-18-24/h1-20H,21H2

InChI Key

UNZUAJSBRJQKLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)SN(C2=S)C5=CC=CC=C5

Origin of Product

United States

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